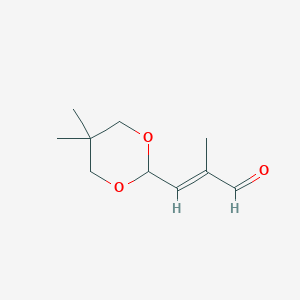
(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal is an organic compound characterized by its unique structure, which includes a dioxane ring and an enal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal typically involves the reaction of 2-methylpropanal with 5,5-dimethyl-1,3-dioxane-2-carbaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the enal group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The enal group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enal group to an alcohol or an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the enal group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving enals. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its reactivity allows for the creation of drug candidates with various therapeutic properties.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it valuable in the development of new products and technologies.
Mecanismo De Acción
The mechanism of action of (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal involves its interaction with specific molecular targets. The enal group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enol: This compound differs by having an alcohol group instead of an enal group.
(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enoic acid: This compound has a carboxylic acid group instead of an enal group.
Uniqueness
The uniqueness of (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal lies in its enal group, which provides distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Propiedades
Número CAS |
51575-61-2 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
(E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal |
InChI |
InChI=1S/C10H16O3/c1-8(5-11)4-9-12-6-10(2,3)7-13-9/h4-5,9H,6-7H2,1-3H3/b8-4+ |
Clave InChI |
IKGLKDCWHOWCMD-XBXARRHUSA-N |
SMILES isomérico |
C/C(=C\C1OCC(CO1)(C)C)/C=O |
SMILES canónico |
CC(=CC1OCC(CO1)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



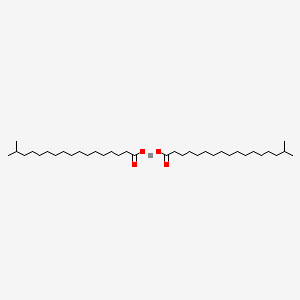
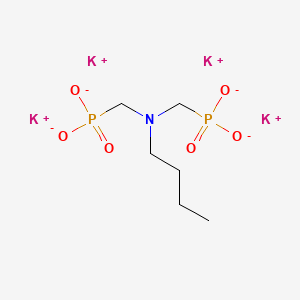
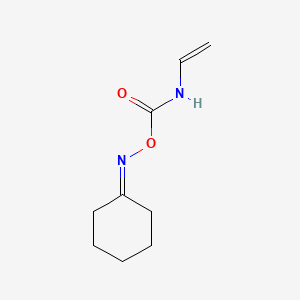
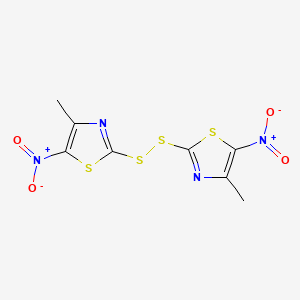
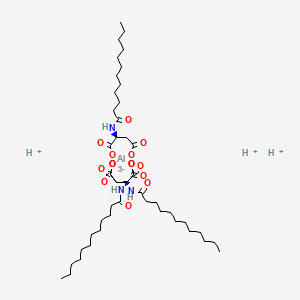
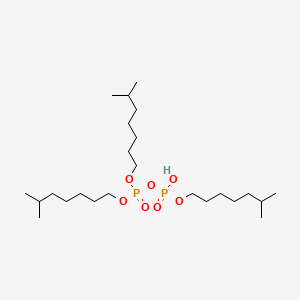


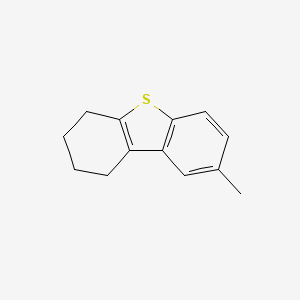



![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)
